[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride
Overview
Description
“(3-Methylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number 1252548-92-7 . It has a molecular weight of 253.8 and its IUPAC name is N-(3-methylbenzyl)(2-thienyl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “(3-Methylphenyl)methylamine hydrochloride”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The InChI code for “(3-Methylphenyl)methylamine hydrochloride” is 1S/C13H15NS.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2-8,14H,9-10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“(3-Methylphenyl)methylamine hydrochloride” is a powder with a molecular formula of C13H16ClNS . It is stored at room temperature .Scientific Research Applications
Chemical Warfare Agent Degradation Products
Research on chemical warfare agents and their degradation products, including various chemical compounds, emphasizes understanding their environmental fate, mammalian and ecotoxicity. This knowledge is critical for assessing the risks associated with exposure to these agents and their remnants in the environment (Munro et al., 1999).
Carcinogenic Potential of Chemical Compounds
Studies have examined thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, focusing on their synthesis, evaluation, and potential carcinogenicity. This research provides insights into how structural modifications of chemical compounds influence their biological activity and carcinogenic potential (Ashby et al., 1978).
Psychoactive Substances and Their Effects
The pharmacology and potential therapeutic applications of psychoactive substances, including methylphenidate (used in ADHD treatment), are extensively studied. Understanding the pharmacokinetics, mechanisms of action, and clinical effectiveness of such compounds can inform their use in psychiatric and neurological conditions (Bogle & Smith, 2009).
Advances in Cancer Therapy
Research into compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) demonstrates the potential of chemical compounds in cancer therapy. FTY720, primarily an immunosuppressant, shows antitumor efficacy in various cancer models, highlighting the dual-use potential of such compounds (Zhang et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2-8,14H,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPXPQAAXAGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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